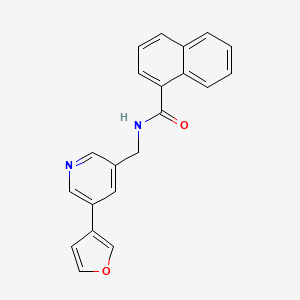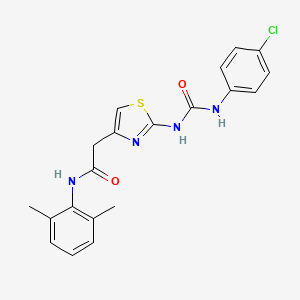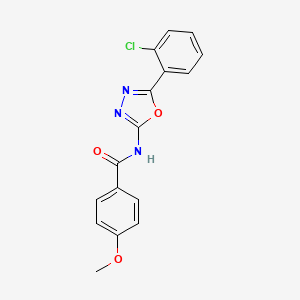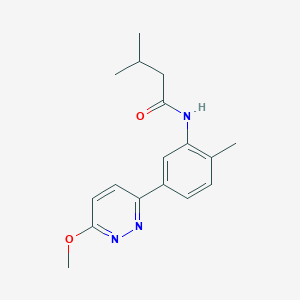![molecular formula C16H27N3O3 B2384847 N-(1-cyano-1,2-dimethylpropyl)-2-[3-(1,3-dioxolan-2-yl)piperidin-1-yl]acetamide CAS No. 1311704-40-1](/img/structure/B2384847.png)
N-(1-cyano-1,2-dimethylpropyl)-2-[3-(1,3-dioxolan-2-yl)piperidin-1-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyano-1,2-dimethylpropyl)-2-[3-(1,3-dioxolan-2-yl)piperidin-1-yl]acetamide, also known as CDPPA, is a chemical compound that has been gaining attention in the scientific community due to its potential therapeutic applications. CDPPA is a small molecule that has been shown to modulate the activity of certain ion channels in the brain, which could have implications for the treatment of a variety of neurological and psychiatric disorders.
科学的研究の応用
Nonlinear Optical Materials
The study by Gainsford et al. (2008) explored the geometry and bond-length alternation in novel push-pull molecules, including piperidine derivatives, to assess the impact of donor strength and the extent of conjugation on nonlinear optical properties, crystal packing, and aggregation. This research suggests that related compounds might be of interest in the development of novel nonlinear optical chromophores (Gainsford, Bhuiyan, & Kay, 2008).
Antimicrobial Nano‐Materials
Another study by Mokhtari & Pourabdollah (2013) on antimicrobial nano-materials, specifically N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives, revealed significant anticandidal activity, indicating potential applications in developing antimicrobial agents (Mokhtari & Pourabdollah, 2013).
Biologically Active Compounds
Khalid et al. (2014) synthesized a series of N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives and evaluated them against acetylcholinesterase, butyrylcholinesterase, and lipoxygenase enzymes. This research highlights the therapeutic potential of such compounds in treating conditions related to enzyme dysregulation (Khalid et al., 2014).
Synthesis and Biodistribution of PET Ligands
Research by Mey et al. (2005) on the synthesis and biodistribution of [11C]R116301, a potential PET ligand for central neurokinin(1) (NK1) receptors, showcases the relevance of acetamide derivatives in developing diagnostic tools for neuroimaging (Mey et al., 2005).
Antimicrobial Silver(I) Cyanoximates
A study by Riddles et al. (2014) developed high-yield syntheses of N-piperidine-cyanacetamide oxime derivatives and their silver(I) complexes, demonstrating potent antimicrobial and biofilm growth inhibition properties. This suggests potential applications in developing antimicrobial agents and coatings (Riddles et al., 2014).
特性
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-[3-(1,3-dioxolan-2-yl)piperidin-1-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3O3/c1-12(2)16(3,11-17)18-14(20)10-19-6-4-5-13(9-19)15-21-7-8-22-15/h12-13,15H,4-10H2,1-3H3,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHAWLLNZJAKBRG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)CN1CCCC(C1)C2OCCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.40 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-1,2-dimethylpropyl)-2-[3-(1,3-dioxolan-2-yl)piperidin-1-yl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4,4-Dimethylcyclohexyl)amino]propane-1,3-diol](/img/structure/B2384765.png)
![2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2384766.png)


![N-[1-[4-(Difluoromethoxy)phenyl]sulfonylpiperidin-4-yl]-N-methylpyrimidin-4-amine](/img/structure/B2384771.png)

![N-(3-Imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-4,6-dimethylpyrimidine-2-carboxamide](/img/structure/B2384776.png)



![N-(3-ethylphenyl)-3-[methyl(4-methylphenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2384781.png)

![2-(2-(Dimethylamino)ethyl)-1-(3-methoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2384787.png)